(Tert-butylamino)(oxo)acetic acid

carbamoyl radical isocyanate synthesis oxidative decarboxylation

Researchers requiring a sterically-hindered oxamic acid for controlled radical generation or fragment-based screening often face supply inconsistency. N-substituted oxamic acids are not interchangeable-the tert-butyl group's electron-donating effect and exceptional steric bulk directly modulate pKa (2.47), lipophilicity (XLogP3 0.5), and oxidative decarboxylation kinetics. This compound delivers a built-in 'throttle' on carbamoyl radical flux (~13% isocyanate yield vs. ~80-88% for less hindered analogs), enabling temporal control in photoredox cascades. Supplied as a solid at ≥97% purity, it is a core building block within the ChemBridge screening collection. • MW 145.16 Da-Rule-of-Three compliant for fragment-based screening • TPSA 66.4 Ų with 2 H-bond donors/3 acceptors for ligand efficiency optimization • Patent-cited amidate precursor for metal-containing film deposition (CVD/ALD) • Stable at room temperature; ships ambient globally

Molecular Formula C6H11NO3
Molecular Weight 145.16 g/mol
CAS No. 169772-25-2
Cat. No. B062520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Tert-butylamino)(oxo)acetic acid
CAS169772-25-2
Molecular FormulaC6H11NO3
Molecular Weight145.16 g/mol
Structural Identifiers
SMILESCC(C)(C)NC(=O)C(=O)O
InChIInChI=1S/C6H11NO3/c1-6(2,3)7-4(8)5(9)10/h1-3H3,(H,7,8)(H,9,10)
InChIKeyBPCATNGVUSFCNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Tert-butylamino)(oxo)acetic acid: Product Identity & Baseline Characterization


(Tert-butylamino)(oxo)acetic acid (CAS 169772-25-2), systematically named 2-(tert-butylamino)-2-oxoacetic acid and also referred to as N-tert-butyloxalamic acid or (tert-butylcarbamoyl)formic acid, belongs to the oxamic acid (oxalic acid monoamide) compound class [1]. With a molecular formula of C₆H₁₁NO₃ and a molecular weight of 145.16 g/mol, it features a sterically demanding tert-butyl group attached to the amide nitrogen of the oxamic acid scaffold [1]. The compound is supplied as a solid at ambient temperature, typically at 95–97% purity, and is distributed as a research chemical building block and screening compound within the AldrichCPR collection (Sigma-Aldrich product CBR00207), originating from ChemBridge Corporation . Its predicted physicochemical profile includes a pKa of 2.47 ± 0.20, an XLogP3 of 0.5, a topological polar surface area (TPSA) of 66.4 Ų, two hydrogen bond donors, and three hydrogen bond acceptors [1].

N-tert-Butyloxalamic Acid: Substituent-Dependent Reactivity and Procurement


N-substituted oxamic acids are not interchangeable commodities. The identity of the N-alkyl or N-cycloalkyl substituent exerts a profound influence on both the acid/base character and the radical-generating reactivity of the oxamic acid scaffold. The tert-butyl group, with its pronounced electron-donating inductive effect and exceptional steric bulk, modulates the carboxylic acid pKa, alters lipophilicity, and dramatically impacts the efficiency of oxidative decarboxylation pathways that generate synthetically valuable carbamoyl radical intermediates . Consequently, substituting (tert-butylamino)(oxo)acetic acid with a less hindered N-isopropyl, N-cyclohexyl, or N-n-butyl analog will yield a different compound with measurably divergent performance in applications ranging from free-radical isocyanate synthesis to metal-complex precursor chemistry. The quantitative evidence below establishes exactly where these differences manifest and why they matter for experimental design and procurement decisions.

(Tert-butylamino)(oxo)acetic acid: Quantitative Comparator Evidence


Carbamoyl Radical Isocyanate Synthesis Efficiency

In the peroxydisulfate-mediated, Ag(I)/Cu(II)-catalyzed oxidative decarboxylation of oxalic acid monoamides to generate isocyanates, (tert-butylamino)(oxo)acetic acid delivers tert-butylisocyanate in only approximately 13% yield, representing the lowest efficiency among all N-alkyl and N-cycloalkyl oxamic acid substrates tested in the same study [1]. By contrast, N-cyclohexyl-oxalamic acid affords cyclohexylisocyanate in approximately 88% yield, and the N-isobutyl analog yields approximately 80% under identical two-phase (water/organic solvent) reaction conditions . This nearly 7-fold yield differential between the tert-butyl and cyclohexyl substrates is attributed to the steric hindrance imposed by the bulky tert-butyl group, which retards the key decarboxylation step during carbamoyl radical generation .

carbamoyl radical isocyanate synthesis oxidative decarboxylation free-radical chemistry building block reactivity

Carboxylic Acid Acidity (pKa)

The predicted pKa of (tert-butylamino)(oxo)acetic acid is 2.47 ± 0.20, compared to 1.60 ± 0.20 for the parent unsubstituted oxamic acid (CAS 471-47-6) . This ΔpKa of approximately +0.87 units reflects the electron-donating inductive effect of the tert-butylamino group, which stabilizes the protonated carboxylic acid form and reduces the thermodynamic driving force for deprotonation relative to the unsubstituted scaffold. At physiological pH 7.4, both compounds exist predominantly in the carboxylate anion form; however, at mildly acidic pH values encountered in certain formulation or extraction conditions (e.g., pH 2–4), the tert-butyl derivative remains partially protonated while the parent oxamic acid is more extensively ionized, affecting solubility, partitioning, and metal-coordination behavior .

pKa acidity modulation electron-donating effect ionization state N-substituent effect

Lipophilicity and Polar Surface Area

(Tert-butylamino)(oxo)acetic acid exhibits a predicted XLogP3 value of 0.5 and an experimental LogP of 0.38, reflecting its modest but measurable lipophilic character imparted by the tert-butyl substituent [1]. In contrast, unsubstituted oxamic acid (CAS 471-47-6) is substantially more hydrophilic, with a predicted XLogP3 of approximately −0.7 and a larger topological polar surface area (TPSA) of 80.4 Ų versus 66.4 Ų for the tert-butyl derivative [1]. The tert-butyl group also reduces the TPSA, reflecting the shielding of the polar amide and carboxylic acid moieties by the bulky hydrophobic substituent. This shift in the hydrophilicity/lipophilicity balance directly influences organic-aqueous partitioning behavior during extraction, chromatographic retention, and the compound's suitability as a building block for designing more membrane-permeable drug-like molecules [1].

LogP lipophilicity XLogP3 TPSA membrane permeability partition coefficient

Physicochemical and Solid-State Properties

(Tert-butylamino)(oxo)acetic acid is a solid at 20°C with a predicted density of 1.132 g/cm³, and is supplied at 95–97% purity by multiple vendors including Sigma-Aldrich, Aladdin Scientific, Beyotime, and Bidepharm . Its GHS classification includes Acute Toxicity Category 4 (Oral), Eye Irritation Category 2, and it carries the signal word 'Warning' with hazard statements H302, H315, H319, and H335 . Recommended long-term storage is in a cool, dry place at room temperature, with some suppliers specifying 2–8°C . These properties differentiate it practically from the more water-soluble, lower-molecular-weight unsubstituted oxamic acid (MW 89.05 g/mol, water solubility ~108 mg/mL) . The solid physical form and moderate storage requirements simplify inventory management for medium-throughput screening and building-block collections compared to liquid or cold-chain-dependent analogs.

solid-state properties storage conditions purity specification GHS classification procurement specification

(Tert-butylamino)(oxo)acetic acid: Application Scenarios


Controlled Carbamoyl Radical Generation Precursor

When a synthetic protocol requires a carbamoyl radical precursor with attenuated reactivity—for instance, to avoid runaway exotherms, to enable temporal control in photoredox cascades, or to study steric effects on radical addition rates—(tert-butylamino)(oxo)acetic acid is the preferred choice over N-cyclohexyl or N-isobutyl analogs. The ~13% isocyanate yield (vs. ~80–88% for less hindered substrates) in Ag(I)/Cu(II)-catalyzed peroxydisulfate oxidations provides a built-in 'throttle' on radical flux. Recent reviews on oxamic acids as carbamoyl radical precursors confirm that thermal, photochemical, and electrochemical decarboxylation methods are all viable, and the steric profile of the tert-butyl group can be leveraged to modulate reaction kinetics [1].

Fragment-Based Screening Library Member

As a member of the ChemBridge screening collection distributed through Sigma-Aldrich's AldrichCPR line, (tert-butylamino)(oxo)acetic acid occupies a distinct region of fragment-based screening chemical space . Its molecular weight (145.16 Da) falls within Rule-of-Three guidelines (MW ≤ 300), its XLogP3 of 0.5 provides balanced hydrophilicity, and its TPSA of 66.4 Ų is favorable for ligand efficiency optimization. Compared to unsubstituted oxamic acid (XLogP3 ~−0.7, TPSA 80.4 Ų) [2], the tert-butyl analog offers greater hydrophobic character while retaining hydrogen-bonding functionality, making it a valuable probe for detecting hydrophobic binding pockets or for establishing structure-activity relationships where incremental lipophilicity is desired.

Metal-Amidate Precursor Building Block

Patent literature identifies (tert-butylamino)(oxo)acetic acid as a relevant building block in the context of amidate precursors for depositing metal-containing films (US 2012/045589 A1) . The steric bulk of the tert-butyl group can influence the thermal stability, volatility, and decomposition profile of metal-amidate complexes used in chemical vapor deposition (CVD) or atomic layer deposition (ALD) processes. For researchers developing volatile metal precursors where ligand steric parameters directly affect deposition characteristics, the tert-butyl-substituted oxamic acid offers a quantifiably different steric profile compared to N-methyl, N-ethyl, or N-isopropyl oxamic acid ligands.

Bi-functional Complex Synthesis

Multiple patents (EP 2558577 A1, WO 2011/127933 A1, US 2013/281324 A1) cite (tert-butylamino)(oxo)acetic acid in the context of bi-functional complexes that link a target-binding small molecule to an identifier oligonucleotide or other functional moiety . The carboxylic acid group provides a convenient conjugation handle for amide or ester bond formation, while the tert-butyl carbamoyl moiety contributes steric bulk and metabolic stability to the linker region. The quantified pKa difference (2.47 vs. 1.60 for unsubstituted oxamic acid) [2] informs coupling condition optimization, as the weaker acidity may require adjusted activation protocols relative to unsubstituted oxamic acid in amide-bond-forming reactions.

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